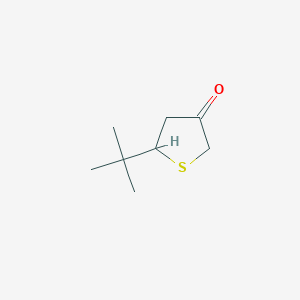

5-Tert-butylthiolan-3-one

Descripción general

Descripción

5-Tert-butylthiolan-3-one is an organic compound with the molecular formula C₈H₁₄OS It is a thiolane derivative, characterized by a tert-butyl group attached to the thiolane ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Tert-butylthiolan-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of tert-butylthiol with a suitable ketone in the presence of a strong acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiolane ring.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the synthesis process .

Análisis De Reacciones Químicas

Nucleophilic Attack at the Ketone Group

The ketone moiety in 5-tert-butylthiolan-3-one is susceptible to nucleophilic addition reactions. For example:

-

Grignard Reagents : Reaction with organomagnesium halides (e.g., t-BuMgCl) could generate tertiary alcohols (e.g., t-BuSH → t-BuSMgCl ).

-

Reduction : Catalytic hydrogenation or use of reducing agents (e.g., NaBH₄) may reduce the ketone to a secondary alcohol.

Key Mechanistic Insight :

The bulky tert-butyl group may sterically hinder nucleophilic attack, favoring less hindered positions or requiring elevated temperatures.

Deprotonation and Ring-Opening Reactions

The α-hydrogens adjacent to the ketone or sulfur atom may exhibit acidity due to conjugation with the carbonyl or sulfur lone pairs.

-

Deprotonation : Strong bases like tert-butyllithium (t-BuLi) could abstract α-hydrogens, forming enolates or thiolate intermediates .

-

Ring-Opening : Acidic conditions might protonate the sulfur, leading to ring-opening via cleavage of the C–S bond, analogous to E1 elimination in tertiary alkyl halides .

Example Reaction Pathway :

-

Protonation of sulfur under acidic conditions.

-

Cleavage of the C–S bond to generate a carbocation intermediate.

-

Trapping by nucleophiles (e.g., H₂O, alcohols) to form open-chain products.

Oxidation of the Thiolane Ring

The sulfur atom in the thiolane ring can undergo oxidation:

-

Sulfoxide Formation : Mild oxidizing agents (e.g., H₂O₂) may convert the sulfide to a sulfoxide.

-

Sulfone Formation : Strong oxidants (e.g., tert-butyl nitrite ) could yield a sulfone.

Thermodynamic Considerations :

The tert-butyl group’s electron-donating effect may stabilize sulfoxides over sulfones under controlled conditions.

Reactivity of the tert-Butyl Group

The tert-butyl substituent may participate in:

-

Friedel-Crafts Alkylation : In acidic media, the tert-butyl group could act as an electrophile for aromatic systems.

-

Deprotonation : t-BuLi may abstract hydrogens from the tert-butyl group itself, though steric hindrance would limit this .

Research Gaps and Limitations

No direct studies on this compound were identified in the provided sources. The above analysis relies on extrapolation from:

Further experimental validation is required to confirm these pathways.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

2.1 Antioxidant Properties

Research has indicated that compounds with similar structures exhibit antioxidant properties. For instance, the presence of the tert-butyl group can enhance the stability of radical species, allowing for potential applications in preventing oxidative stress-related diseases. Studies on related compounds suggest that they can mitigate cellular damage by scavenging free radicals and enhancing endogenous antioxidant defenses .

2.2 Drug Development

5-Tert-butylthiolan-3-one may serve as a scaffold in drug design, particularly in synthesizing novel therapeutic agents. Its ability to form stable complexes with metal ions can be leveraged in developing metal-based drugs with enhanced biological activity against cancer cells or microbial infections .

Material Science Applications

3.1 Polymer Chemistry

The unique properties of this compound make it a candidate for use in polymer synthesis. Its incorporation into polymer matrices can improve thermal stability and mechanical properties. The compound's hydrophobic nature allows it to be used as an additive in non-polar polymers, enhancing their performance in various applications such as coatings and adhesives.

3.2 Stabilizers in Plastics

Similar compounds are often used as stabilizers in plastics to prevent degradation from UV light and heat. The antioxidant properties of this compound could provide effective stabilization, thereby extending the lifespan of plastic products .

Environmental Applications

4.1 Remediation of Contaminated Sites

Research indicates that sulfur-containing compounds can play a role in bioremediation processes by enhancing the bioavailability of heavy metals or degrading organic pollutants in contaminated environments. This compound may facilitate these processes through its interactions with soil microorganisms or by acting as a chelating agent .

4.2 Analysis of Environmental Samples

The compound can also be utilized as a marker in environmental studies to trace pollution sources or assess the effectiveness of remediation efforts due to its distinct chemical signature.

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 5-Tert-butylthiolan-3-one involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function .

Comparación Con Compuestos Similares

Similar Compounds

- 5-Tert-butylthiolane-2-one

- 5-Tert-butylthiolane-4-one

- 5-Tert-butylthiolane-3-thiol

Uniqueness

5-Tert-butylthiolan-3-one is unique due to the position of the tert-butyl group and the ketone functionality, which confer distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable for specific synthetic applications and research studies .

Actividad Biológica

5-Tert-butylthiolan-3-one is a sulfur-containing organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

This compound can be synthesized through various methods involving the reaction of tert-butyl groups with thiol compounds. The presence of the tert-butyl group is significant as it influences the compound's lipophilicity and metabolic stability, which are critical factors in drug design and efficacy .

Biological Activity

The biological activity of this compound has been explored in several studies, focusing on its antioxidant properties, antimicrobial effects, and potential anticancer activities.

Antioxidant Activity

Research has demonstrated that compounds containing sulfur groups exhibit significant antioxidant properties. In particular, thioether derivatives have shown effectiveness in scavenging free radicals, which is crucial for preventing oxidative stress-related damage in biological systems . The antioxidant mechanism is primarily attributed to the ability of the thiol group to donate electrons and neutralize reactive oxygen species (ROS).

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Studies indicate that it possesses inhibitory effects against various bacterial strains. The mechanism of action involves disrupting bacterial cell membranes and inhibiting essential cellular processes, leading to cell death .

Anticancer Activity

The compound's potential as an anticancer agent has been investigated in vitro. In experiments involving human prostate cancer cell lines, this compound demonstrated cytotoxic effects comparable to established chemotherapeutic agents. The compound appears to induce apoptosis through pathways involving DNA damage response mechanisms, particularly by activating protein kinases associated with cell cycle regulation .

Case Studies

Several case studies have highlighted the efficacy of this compound in different biological contexts:

- Prostate Cancer Cell Lines : In a study assessing various derivatives' cytotoxicity, this compound was found to significantly reduce cell viability in androgen-resistant prostate cancer cells . The compound's selectivity for cancer cells over normal cells was noted, indicating its potential as a targeted therapy.

- Bacterial Inhibition : Another study focused on the compound's antibacterial properties against Gram-positive and Gram-negative bacteria. Results indicated a dose-dependent inhibition of bacterial growth, with mechanisms involving membrane disruption and interference with metabolic pathways .

Research Findings Summary

| Activity | Mechanism | Findings |

|---|---|---|

| Antioxidant | Electron donation to neutralize ROS | Effective scavenging of DPPH radicals |

| Antimicrobial | Disruption of cell membranes | Inhibitory effects against multiple bacterial strains |

| Anticancer | Induction of apoptosis via DNA damage pathways | Significant cytotoxicity in prostate cancer cell lines |

Propiedades

IUPAC Name |

5-tert-butylthiolan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14OS/c1-8(2,3)7-4-6(9)5-10-7/h7H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CENNGEFXTBJXQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CC(=O)CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.